molecular formula C13H7N5O7S B4290417 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4290417
M. Wt: 377.29 g/mol
InChI Key: XJRXCIVXUVJUBN-UHFFFAOYSA-N
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Description

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both nitro and thiazole functional groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the Thiazole Ring: This might involve the condensation of a thioamide with a halogenated precursor.

    Coupling Reactions: Finally, the isoindole and thiazole moieties are coupled through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindole or thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Compounds with nitro and thiazole groups are often investigated for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to their unique structure.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the thiazole ring.

    N-(5-nitro-1,3-thiazol-2-yl)acetamide: Lacks the isoindole ring.

Uniqueness

The combination of the isoindole and thiazole rings in 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE provides a unique structure that could confer specific biological activities not seen in the individual components.

Properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O7S/c19-8(15-13-14-4-9(26-13)18(24)25)5-16-11(20)6-2-1-3-7(17(22)23)10(6)12(16)21/h1-4H,5H2,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRXCIVXUVJUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE

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